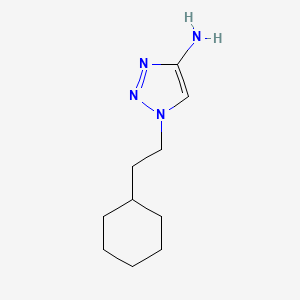

1-(2-Cyclohexylethyl)-1H-1,2,3-triazol-4-amine

Description

Properties

Molecular Formula |

C10H18N4 |

|---|---|

Molecular Weight |

194.28 g/mol |

IUPAC Name |

1-(2-cyclohexylethyl)triazol-4-amine |

InChI |

InChI=1S/C10H18N4/c11-10-8-14(13-12-10)7-6-9-4-2-1-3-5-9/h8-9H,1-7,11H2 |

InChI Key |

ODWODOHJNBCTGB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CCN2C=C(N=N2)N |

Origin of Product |

United States |

Preparation Methods

Table 1: Summary of Azide-Alkyne Cycloaddition Conditions

| Catalyst Type | Catalyst Example | Regioselectivity | Solvent | Temperature | Yield Range (%) | Notes |

|---|---|---|---|---|---|---|

| Copper (CuAAC) | CuSO4 + Sodium Ascorbate | 1,4-disubstituted | Water/t-BuOH | Room temperature | 60–88 | Mild, high regioselectivity |

| Ruthenium (RuAAC) | Cp*RuCl(PPh3)2 | 1,5-disubstituted | 1,4-Dioxane | Reflux (~100 °C) | High | Useful for regioselective 1,5-triazoles |

Preparation of Key Precursors

Azide Synthesis

The azide precursor bearing the 2-cyclohexylethyl substituent is synthesized by nucleophilic substitution of the corresponding bromoalkyl compound with sodium azide. This reaction is typically conducted by stirring the bromo compound with excess sodium azide at room temperature overnight, yielding the azide intermediate in good to excellent yields (60–88%).

Alkyne Component

Post-Cycloaddition Functionalization

Due to safety concerns with short alkyl azides (explosive and unstable), the amino substituent at the 4-position is often introduced after triazole formation via alkylation or amination reactions. For example, the triazole ring can be alkylated with amine-containing reagents under controlled conditions to install the 4-amine functionality.

Alternative Synthetic Routes

β-Carbonyl Phosphonate and Azide Cyclization

A novel method involves the reaction of β-carbonyl phosphonates with azides in the presence of cesium carbonate in DMSO, facilitating regioselective formation of substituted 1,2,3-triazoles under mild conditions. This method allows access to multisubstituted triazoles with diverse functional groups, potentially applicable to the synthesis of this compound.

N-Sulfonylaziridine Route

Substituted 1,2,3-triazoles can also be synthesized via ring-opening of N-sulfonylaziridines followed by cyclization with azides or alkynes. This method involves catalytic copper salts and reflux conditions, yielding substituted triazoles after purification.

Mechanistic Insights

The azide-alkyne cycloaddition proceeds via a 1,3-dipolar cycloaddition mechanism forming a triazoline intermediate that aromatizes to the triazole ring.

Radical and electron transfer mechanisms have been proposed in copper-catalyzed systems, with Cu(I) species facilitating the formation of the triazole ring.

The regioselectivity in RuAAC is attributed to the coordination environment of the ruthenium catalyst favoring 1,5-substitution.

Representative Experimental Procedure

Mix 1 equivalent of β-carbonyl phosphonate and 2 equivalents of cesium carbonate in DMSO; stir for 10 minutes.

Inject 1.2 equivalents of azide in DMSO into the reaction mixture.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, dilute with ethyl acetate and wash with brine to remove DMSO.

Dry organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted triazole.

Summary Table of Preparation Methods for this compound

| Step | Method/Condition | Outcome/Notes |

|---|---|---|

| Azide synthesis | Bromoalkyl + NaN3, stirring overnight at RT | Azide intermediate, 60–88% yield |

| Cycloaddition | CuAAC: CuSO4 + sodium ascorbate, room temp | 1,4-disubstituted triazole, regioselective |

| RuAAC: Cp*RuCl(PPh3)2, reflux in 1,4-dioxane | 1,5-disubstituted triazole, regioselective | |

| Post-functionalization | Alkylation or amination on triazole ring | Introduction of 4-amine substituent |

| Alternative cyclization | β-carbonyl phosphonate + azide, Cs2CO3 in DMSO | Multisubstituted triazoles under mild conditions |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclohexylethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted triazoles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various substituted triazoles.

Scientific Research Applications

Chemical Properties and Structure

1-(2-Cyclohexylethyl)-1H-1,2,3-triazol-4-amine has the molecular formula and is classified under the triazole family of compounds. The structural framework of triazoles imparts unique properties that enhance their interaction with biological targets, making them valuable in drug design.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway. In vitro assays demonstrated that this compound exhibits a COX-2 IC50 value of 20.5 µM, indicating its potential as a more selective anti-inflammatory agent compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study focusing on triazole derivatives revealed that this compound demonstrated significant antibacterial activity against various strains of bacteria. Molecular docking studies indicated strong binding affinities with bacterial enzyme targets, supporting its therapeutic potential as an antibiotic .

Anticancer Potential

Triazole derivatives have garnered attention for their anticancer activities. The structural modifications in this compound may enhance its efficacy against cancer cells by inducing apoptosis and inhibiting tumor growth. Studies have suggested that similar compounds can disrupt cancer cell proliferation pathways .

Neuroprotective Effects

Emerging research suggests that triazole compounds may exhibit neuroprotective effects. The ability of this compound to modulate neuroinflammation could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-Cyclohexylethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The cyclohexylethyl group may enhance the compound’s binding affinity and selectivity for its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical parameters of 1-(2-Cyclohexylethyl)-1H-1,2,3-triazol-4-amine with analogous triazol-4-amine derivatives:

Key Observations:

- The cyclohexylethyl substituent in the target compound confers higher molecular weight and lipophilicity compared to analogs with smaller alkyl or aryl groups (e.g., cyclopropylmethyl or phenyl). This may enhance blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity

1-(2-Cyclohexylethyl)-1H-1,2,3-triazol-4-amine is a compound belonging to the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 194.28 g/mol. The structure features a cyclohexyl group attached to the triazole ring, which influences its chemical properties and biological interactions.

Key Structural Features:

- Triazole Ring: Known for its role in pharmacology, especially in antifungal and anticancer therapies.

- Cyclohexyl Group: Enhances hydrophobicity and may increase binding affinity to biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent. Triazole derivatives are known to inhibit the growth of various pathogens through mechanisms such as enzyme inhibition and disruption of cell membrane integrity.

Anticancer Properties

Studies have highlighted the anticancer potential of triazole compounds. The mechanism may involve:

- Inhibition of Tumor Cell Proliferation: By modulating pathways associated with cancer cell growth.

- Antiangiogenic Activity: Preventing the formation of new blood vessels that supply tumors with nutrients and oxygen.

A comparative analysis of similar triazole compounds has demonstrated that those with specific substitutions can exhibit enhanced anticancer activity. For instance, compounds like 3-amino-1,2,4-triazoles have shown dual efficacy against tumor proliferation and angiogenesis .

Enzyme Interaction

The triazole moiety can interact with various enzymes, potentially leading to altered metabolic pathways. For example, studies on related triazoles have shown inhibition of enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission .

Case Studies

Several studies have investigated the biological activity of triazole derivatives similar to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.